molecular formula C30H44Cl2N4O4 B1389081 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate CAS No. 1185089-66-0

2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate

Cat. No. B1389081
CAS RN: 1185089-66-0
M. Wt: 595.6 g/mol
InChI Key: HYVFARBDAJJGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate (ACEH) is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects. ACEH has been used in laboratory experiments to study its effects on various biological systems.

Scientific Research Applications

2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used to study the biochemical and physiological effects of various drugs and compounds. In addition, 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate has been used to study the effects of various environmental pollutants on living organisms.

Mechanism of Action

2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate acts as an inhibitor of enzymes, proteins, and drug-receptor interactions. It binds to the active site of the enzyme, protein, or drug-receptor complex and blocks the activity of the enzyme, protein, or drug. By blocking the activity of the enzyme, protein, or drug, 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate can prevent the biochemical or physiological effects of the enzyme, protein, or drug.
Biochemical and Physiological Effects
2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and drug-receptor interactions. It has also been shown to reduce inflammation and pain. In addition, 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate has been shown to reduce the risk of cancer and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. The main limitation of using 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate in laboratory experiments is that it can be toxic in high concentrations and can cause adverse effects in some organisms.

Future Directions

2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate has potential for further research in a variety of areas. It could be used to study the biochemical and physiological effects of various drugs and compounds. It could also be used to study the effects of environmental pollutants on living organisms. In addition, 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate could be used to study the effects of various enzymes, proteins, and drug-receptor interactions. Finally, 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate could be used to develop new drugs and treatments for various diseases.

properties

IUPAC Name

2-(azepan-1-yl)-2-(4-chlorophenyl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H21ClN2.C2H2O4/c2*15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17;3-1(4)2(5)6/h2*5-8,14H,1-4,9-11,16H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVFARBDAJJGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CN)C2=CC=C(C=C2)Cl.C1CCCN(CC1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylaminehemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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